molecular formula C9H10N2O B1614108 6-methoxy-4-methyl-1H-indazole CAS No. 885521-36-8

6-methoxy-4-methyl-1H-indazole

Cat. No. B1614108
M. Wt: 162.19 g/mol
InChI Key: LVMTZCJWWJQLBV-UHFFFAOYSA-N
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Description

6-methoxy-4-methyl-1H-indazole is a heterocyclic compound . It has a molecular weight of 162.192 . The structure of the compound includes an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .


Synthesis Analysis

The synthesis of 1H-indazoles, including 6-methoxy-4-methyl-1H-indazole, has been a subject of research for many years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-methoxy-4-methyl-1H-indazole includes a methoxy group (-OCH3) attached to the 6th position and a methyl group (-CH3) attached to the 4th position of the indazole core .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Synthetic Chemistry

    • The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
    • The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
    • This review article gives a brief outline of optimized synthetic schemes with relevant examples .
  • Pharmacology

    • Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
    • For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
    • Pazopanib is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .
  • Treatment of Parkinson’s Disease

    • cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2) is a structurally novel, highly potent drug-like compound developed by Merck as a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for treatment of Parkinson′s disease .
  • Antiproliferative Activities

    • Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Transition-Metal-Catalyzed Synthesis

    • Designing new synthetic strategies for indazoles is a prominent topic in contemporary research .
    • The transition-metal-catalyzed C–H activation/annulation sequence has arisen as a favorable tool to construct functionalized indazole derivatives with improved tolerance in medicinal applications, functional flexibility, and structural complexity .
    • This method allows for the one-step synthesis of functionalized indazole derivatives .
  • C–H Functionalization

    • C–H functionalization is a method used in the synthesis of indazole products .
    • This method involves the use of transition metals in catalysis .
    • It is a useful tool for the construction of functionalized indazole derivatives .

Future Directions

The future directions in the research of 6-methoxy-4-methyl-1H-indazole and similar compounds involve the development of more efficient synthetic approaches and the exploration of their medicinal properties .

properties

IUPAC Name

6-methoxy-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-7(12-2)4-9-8(6)5-10-11-9/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMTZCJWWJQLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646480
Record name 6-Methoxy-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-4-methyl-1H-indazole

CAS RN

885521-36-8
Record name 6-Methoxy-4-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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